Ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride
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Overview
Description
Ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride is a chemical compound that belongs to the class of cyclohexane derivatives. It is characterized by the presence of an ethyl ester group, an aminomethyl group, and a carboxylate group attached to a cyclohexane ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: Starting from a suitable precursor, the cyclohexane ring is constructed through cyclization reactions.
Introduction of functional groups: The aminomethyl and carboxylate groups are introduced through substitution reactions, often using reagents like amines and carboxylic acids.
Esterification: The carboxylate group is esterified with ethanol to form the ethyl ester.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the aminomethyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation products: Imines, nitriles.
Reduction products: Alcohols, amines.
Substitution products: Various substituted cyclohexane derivatives.
Scientific Research Applications
Ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group may play a key role in binding to these targets, while the cyclohexane ring provides structural stability. The hydrochloride salt form enhances its solubility, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate: The non-hydrochloride form of the compound.
Methyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester.
(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid: The carboxylic acid form of the compound.
Uniqueness
Ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where solubility in aqueous solutions is crucial.
Properties
IUPAC Name |
ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)9-6-4-3-5-8(9)7-11;/h8-9H,2-7,11H2,1H3;1H/t8-,9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONCURXMTIFFKS-VTLYIQCISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@@H]1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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